molecular formula C21H14F2N2O4 B2945723 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618874-73-0

4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2945723
CAS No.: 618874-73-0
M. Wt: 396.35
InChI Key: CBEDLAYJQPOKGN-UHFFFAOYSA-N
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Description

4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the core pyrrolone structure. One common approach is to begin with a suitable precursor, such as a substituted pyrrole, and then introduce the fluorobenzoyl and isoxazolyl groups through a series of reactions. These reactions may include:

  • Friedel-Crafts acylation: to introduce the fluorobenzoyl group.

  • Nucleophilic substitution: to incorporate the isoxazolyl group.

  • Hydroxylation: to add the hydroxyl group at the appropriate position.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: : The fluorobenzoyl group can be reduced to form a corresponding alcohol or amine.

  • Substitution: : The isoxazolyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Production of alcohols or amines.

  • Substitution: : Generation of substituted isoxazoles or pyrroles.

Scientific Research Applications

  • Chemistry: : It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : Its unique structure may be useful in studying biological processes or as a tool in molecular biology research.

  • Medicine: : The compound could be explored for its therapeutic properties, potentially leading to the development of new drugs.

  • Industry: : It may find use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular pathways involved would be determined by the specific interactions and binding affinities of the compound.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other fluorinated pyrroles or isoxazoles, but the presence of both fluorobenzoyl and hydroxyl groups sets it apart. These differences can lead to variations in reactivity, stability, and biological activity.

List of Similar Compounds

  • 4-(3-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

  • 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(4-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

  • 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(3-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O4/c1-11-10-16(24-29-11)25-18(14-4-2-3-5-15(14)23)17(20(27)21(25)28)19(26)12-6-8-13(22)9-7-12/h2-10,18,26H,1H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIDUAIAIFTZKH-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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